![molecular formula C17H15N3O2S B2414254 (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone CAS No. 1795194-40-9](/img/structure/B2414254.png)
(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
Thiazoles are a type of heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Azetidines, on the other hand, are a class of organic compounds with a four-membered ring containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
Thiazoles can be synthesized through several methods. One common method involves the condensation of α-haloketones with thioamides . Azetidines can be synthesized through a variety of methods, including the reaction of β-amino alcohols with carbonyl compounds .Molecular Structure Analysis
The molecular structure of thiazoles includes a five-membered ring with one sulfur atom and one nitrogen atom . Azetidines have a four-membered ring with one nitrogen atom .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . Azetidines can participate in ring-opening reactions, among others .Physical And Chemical Properties Analysis
Thiazoles are typically colorless, highly soluble in water and other polar solvents . The physical and chemical properties of azetidines can vary widely depending on their substituents .Scientific Research Applications
- Researchers have explored the antitumor and cytotoxic potential of this compound. For instance, a study synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one of the derivatives exhibited potent effects against prostate cancer cells .
- A series of 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives were designed as topoisomerase I inhibitors. These compounds were evaluated for their anti-proliferation activity against various cancer cell lines .
- 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were synthesized with the aim of discovering novel anti-Parkinsonian agents. These compounds were designed based on the thiazole scaffold .
- Thiazoles, including this compound, are found in various biologically active molecules such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), and antifungal drugs (e.g., Abafungin) .
- Researchers have developed eco-friendly protocols for synthesizing novel derivatives containing the benzo[d]thiazol-2-ylamino moiety. These derivatives exhibit diverse properties, including antimicrobial and antioxidant activities .
- The thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine plays a crucial role in energy metabolism and normal nervous system function .
Antitumor and Cytotoxic Activity
Topoisomerase I Inhibition
Anti-Parkinsonian Agents
Biological Activities and Drug Development
Synthesis of Novel Derivatives
Vitamin B1 (Thiamine) Analog
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, some thiazole derivatives are used in pharmaceuticals and are safe for human consumption under specific dosages .
Future Directions
properties
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-4-2-6-14-15(11)19-17(23-14)22-13-9-20(10-13)16(21)12-5-3-7-18-8-12/h2-8,13H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJJMVFXETZIKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone |
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